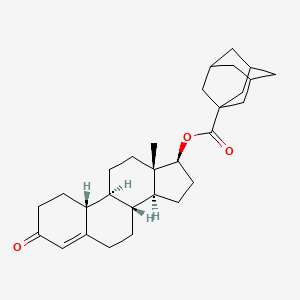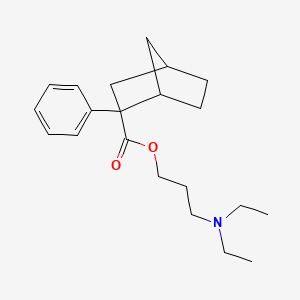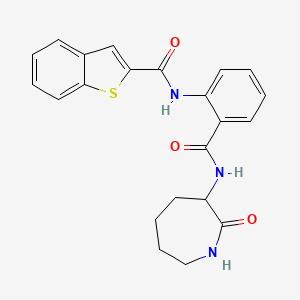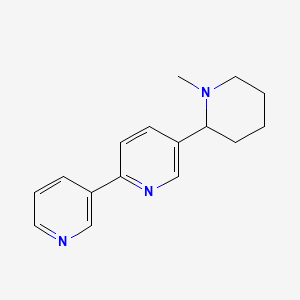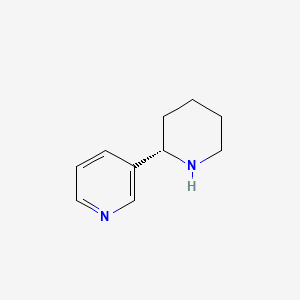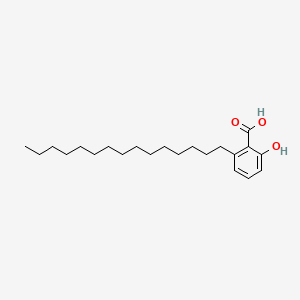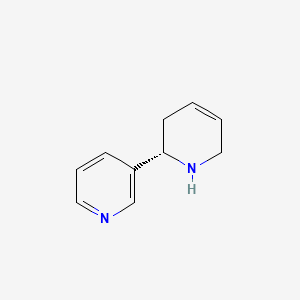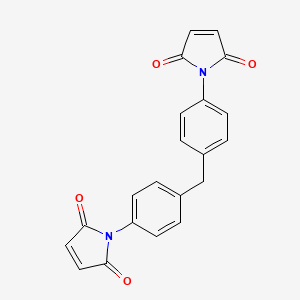
Bismaleimida
Descripción general
Descripción
La 1,10-(metilendi-4,1-fenileno)bismaleimida es un compuesto químico ampliamente utilizado en la síntesis de polímeros termoestables y resinas ignífugas . Es conocida por sus excelentes propiedades térmicas y mecánicas, lo que la convierte en un valioso agente de entrecruzamiento en diversas aplicaciones industriales .
Aplicaciones Científicas De Investigación
La 1,10-(metilendi-4,1-fenileno)bismaleimida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como agente de entrecruzamiento en la síntesis de polímeros y resinas avanzados.
Biología: Se investiga su posible uso en biomateriales e ingeniería de tejidos.
Medicina: Se explora su aplicación en sistemas de administración de fármacos y dispositivos médicos.
Industria: Se utiliza en la producción de materiales ignífugos, compuestos de alto rendimiento y adhesivos.
Mecanismo De Acción
El mecanismo de acción de la 1,10-(metilendi-4,1-fenileno)bismaleimida implica su capacidad para formar enlaces covalentes fuertes con otras moléculas, lo que lleva a la formación de redes entrecruzadas . Este entrecruzamiento mejora las propiedades térmicas y mecánicas de los materiales resultantes, haciéndolos más duraderos y resistentes a la degradación .
Compuestos similares:
- N,N’-(1,3-Fenileno)dimalemida
- 1,1’-(Hexano-1,6-diil)bis(1H-pirrol-2,5-diona)
- N-Fenilmaleimida
Comparación: La 1,10-(metilendi-4,1-fenileno)this compound destaca por sus superiores propiedades térmicas y mecánicas en comparación con compuestos similares . Su estructura única permite un entrecruzamiento más eficiente, lo que resulta en materiales con características de rendimiento mejoradas .
Análisis Bioquímico
Biochemical Properties
Bismaleimide plays a crucial role in biochemical reactions, particularly in the formation of cross-linked polymers. It interacts with various enzymes, proteins, and other biomolecules through its reactive maleimide groups. These groups can form covalent bonds with thiol groups in proteins, leading to the formation of stable thioether linkages . This interaction is highly specific and occurs under mild conditions, making bismaleimide a valuable tool in protein conjugation and cross-linking studies .
Cellular Effects
Bismaleimide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, bismaleimide can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function . Additionally, bismaleimide can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of bismaleimide involves its ability to form covalent bonds with biomolecules. The maleimide groups in bismaleimide react with thiol groups in proteins, forming stable thioether linkages . This reaction is highly specific and occurs under physiological conditions, making bismaleimide an effective cross-linking agent. Additionally, bismaleimide can inhibit enzyme activity by binding to their active sites, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismaleimide can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially under high temperatures or in the presence of moisture . Long-term exposure to bismaleimide can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often studied in in vitro and in vivo models to understand the long-term impact of bismaleimide on cellular processes .
Dosage Effects in Animal Models
The effects of bismaleimide vary with different dosages in animal models. At low doses, bismaleimide can effectively cross-link proteins without causing significant toxicity . At high doses, bismaleimide can induce toxic effects, including oxidative stress and cellular damage . These effects are dose-dependent and can vary depending on the specific animal model used in the study .
Metabolic Pathways
Bismaleimide is involved in various metabolic pathways, particularly those related to protein cross-linking and polymer formation . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, bismaleimide can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function .
Transport and Distribution
Within cells and tissues, bismaleimide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, bismaleimide can accumulate in specific cellular compartments, depending on its interactions with other biomolecules . These interactions can influence the localization and activity of bismaleimide within cells .
Subcellular Localization
Bismaleimide is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound can be directed to specific compartments through targeting signals and post-translational modifications . These modifications can influence the activity and function of bismaleimide within cells, leading to changes in cellular processes .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La 1,10-(metilendi-4,1-fenileno)bismaleimida se sintetiza típicamente a partir de anhídrido cis-butenodioico y 4,4'-metilendianilina . La reacción implica la formación de una estructura de this compound a través de una reacción de condensación, que luego se purifica para obtener el producto final.
Métodos de producción industrial: La producción industrial de 1,10-(metilendi-4,1-fenileno)this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, asegurando que el compuesto cumpla con los estándares industriales para su uso en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: La 1,10-(metilendi-4,1-fenileno)bismaleimida experimenta varios tipos de reacciones químicas, que incluyen:
Polimerización: Actúa como agente de entrecruzamiento en la polimerización de resinas termoestables.
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes:
Polimerización: Típicamente implica calentar el compuesto con otros monómeros en presencia de un catalizador.
Reacciones de sustitución: A menudo se llevan a cabo en presencia de un catalizador básico o ácido.
Productos principales:
Polímeros termoestables: Formados a través de reacciones de polimerización.
Derivados sustituidos: Resultantes de reacciones de sustitución.
Comparación Con Compuestos Similares
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- N-Phenylmaleimide
Comparison: 1,10-(Methylenedi-4,1-phenylene)bismaleimide stands out due to its superior thermal and mechanical properties compared to similar compounds . Its unique structure allows for more efficient cross-linking, resulting in materials with enhanced performance characteristics .
Propiedades
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPVDVFXZDTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-38-6 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044381 | |
| Record name | Bismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13676-54-5 | |
| Record name | Bismaleimidodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13676-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I67AL345KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



